Pitavastatin D4 -

Pitavastatin D4

Catalog Number: EVT-1492092
CAS Number:
Molecular Formula: C25H24FNO4
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pitavastatin D4 is deuterium labeled Pitavastatin, which is a potent HMG-CoA reductase inhibitor.
Overview

Pitavastatin D4 is a synthetic derivative of Pitavastatin, a member of the statin class of drugs primarily used for lowering cholesterol levels in the blood. It functions by inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis. The compound is classified as a statin and is particularly noted for its efficacy in reducing low-density lipoprotein cholesterol levels.

Source

The synthesis of Pitavastatin D4 can be traced back to its parent compound, Pitavastatin calcium, which was first developed for clinical use. The D4 variant is specifically designed to include isotopic labeling, which can be useful in pharmacokinetic studies and metabolic research.

Classification
  • Chemical Class: Statins
  • IUPAC Name: (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
  • Molecular Formula: C25H24FNO4 (for Pitavastatin) with isotopic substitutions for D4.
Synthesis Analysis

Methods and Technical Details

The synthesis of Pitavastatin D4 involves multiple steps that include the formation of key intermediates through various chemical reactions. The process typically begins with the preparation of 2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-ylmethanol, followed by a series of reactions including bromination, oxidation, and methylation.

  1. Preparation of Intermediates: The synthesis often starts with 2-cyclopropyl-4-(4-fluorophenyl)quinoline as a raw material.
  2. Key Reactions:
    • Bromination: This step introduces bromine into the quinoline structure.
    • Condensation with Benzimidazole Thiol: This forms a sulfo-compound crucial for further transformations.
    • Oxidation and Methylation: These reactions help in achieving the desired functional groups and structural modifications essential for the final product.

The use of advanced techniques such as Julia olefination has been reported to enhance yields while minimizing by-products like Z-isomers and methyl impurities .

Molecular Structure Analysis

Structure Data

Pitavastatin D4 has a complex molecular structure characterized by a cyclopropyl group, a fluorophenyl moiety, and a quinoline backbone. The structural formula can be represented as follows:

C25H24FNO4\text{C}_{25}\text{H}_{24}\text{FNO}_{4}

Structural Features

  • Cyclopropyl Group: Contributes to the compound's lipophilicity.
  • Fluorophenyl Group: Enhances potency through increased binding affinity to the target enzyme.
  • Quinoline Backbone: Provides structural stability and is essential for biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

The synthesis pathway involves several significant chemical reactions:

  1. Bromination Reaction:
    • Utilizes phosphorus tribromide as a brominating agent.
    • Converts quinoline derivatives into more reactive intermediates.
  2. Condensation Reaction:
    • Involves the reaction between brominated intermediates and thiols to form sulfo-compounds.
    • This step is critical for introducing functional groups necessary for biological activity.
  3. Oxidation Reaction:
    • Converts alcohols into ketones or aldehydes, facilitating further transformations.
    • Often performed using oxidizing agents like hydrogen peroxide.

These reactions are optimized to ensure high yields and purity of the final product while controlling side reactions that lead to impurities .

Mechanism of Action

Process and Data

Pitavastatin D4 exerts its pharmacological effects primarily through competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. By inhibiting this enzyme, Pitavastatin D4 effectively reduces cholesterol production in the liver, leading to:

  • Increased uptake of low-density lipoprotein from the bloodstream.
  • Decreased levels of total cholesterol and low-density lipoprotein cholesterol.

Pharmacokinetic studies indicate that peak plasma concentrations are achieved approximately one hour after oral administration, with a half-life of about 12 hours .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to pale yellow powder.
  • Solubility: Freely soluble in water; slightly soluble in organic solvents like N,N-Dimethylformamide.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • Molecular Weight: Approximately 421.46 g/mol for Pitavastatin acid; variations exist for isotopic forms like D4.
Applications

Scientific Uses

Pitavastatin D4 is primarily utilized in research settings to study:

  1. Cholesterol Metabolism: Understanding its role in lipid metabolism and cardiovascular health.
  2. Pharmacokinetics: Investigating absorption, distribution, metabolism, and excretion profiles due to its isotopic labeling.
  3. Drug Development: Serving as a reference compound in clinical trials aimed at developing new statins or combination therapies.
Chemical Characterization of Pitavastatin D4

Structural Elucidation and Isotopic Labeling

Molecular Formula and Deuterium Substitution Patterns

Pitavastatin-d4 is a deuterated analog of the HMG-CoA reductase inhibitor pitavastatin, featuring strategic deuterium substitutions at specific positions within its molecular scaffold. The compound's molecular formula is C25H20D4FNO4, with a molecular weight of 425.49 g/mol [2] [6] [7]. This isotopic modification replaces four hydrogen atoms with deuterium (²H or D) at the ortho and meta positions of the fluorophenyl ring, resulting in a tetradeuterated -C6D4F- moiety [6]. The CAS registry number 2070009-71-9 uniquely identifies this isotopic variant [2] [7].

Table 1: Deuterium Substitution Pattern in Pitavastatin-d4

Positional LocationAtomic SiteSubstitution TypeIsotopic Effect
Fluorophenyl ringC-H bonds at two ortho and two meta positionsTetradeuteration (²H)Altered vibrational frequencies and bond stability
Side chainNone
Quinoline coreNone
Cyclopropyl groupNone

The isotopic labeling pattern increases the molecular mass by 4 atomic mass units (amu) compared to the non-deuterated compound (molecular weight 421.44 g/mol) while maintaining identical spatial dimensions and steric configuration. This precise substitution strategy creates a distinct isotopic signature without altering the core molecular architecture, making it invaluable for quantitative mass spectrometry and metabolic studies [2] [6].

Comparison of Isomeric SMILES and Canonical Representations

The stereospecific configuration and isotopic identity of pitavastatin-d4 are captured in its isomeric SMILES (Simplified Molecular-Input Line-Entry System) notation. The isotopic SMILES string FC(C([2H])=C1[2H])=C([2H])C([2H])=C1C2=C(/C=C/C@@HCC@@HCC(O)=O)C(C3CC3)=NC4=C2C=CC=C4 explicitly denotes: (1) deuterium atoms at the aromatic positions, (2) the E-configuration of the alkenyl side chain, and (3) the chiral centers (3R,5S) in the dihydroxyheptenoic acid chain [6] [7].

Table 2: SMILES Representation Comparative Analysis

Representation TypeSMILES NotationKey FeaturesUtility
Isomeric (Pitavastatin-d4)FC(C([2H])=C1[2H])=C([2H])C([2H])=C1C2=C(/C=C/C@@HCC@@HCC(O)=O)C(C3CC3)=NC4=C2C=CC=C4Explicit deuterium atoms; stereochemical indicators (@@); double bond configurationPrecise isotopic identification; stereospecificity
Canonical (Non-deuterated Pitavastatin)FC1=CC=C(C=C1)C2=C(C=CC(CC@HCC@HCC(=O)O)=NC3=C2C=CC=C3)C4CC4Implicit hydrogens; no isotopic notation; identical stereochemistryGeneral database searching; non-isotopic reference

Canonical representations simplify the structure by omitting isotopic labels and stereodescriptors, whereas the isomeric SMILES provides atom-specific isotopic identity and absolute configuration. The deuterium atoms are explicitly represented as [2H] in the isomeric notation, distinguishing them from protium ([1]H) atoms. The chiral centers are denoted by @@ symbols, preserving the pharmacologically essential (3R,5S) configuration required for HMG-CoA reductase binding [6] [7].

Physicochemical Properties

Hydrogen Bond Donor/Acceptor Profiles and XLogP3 Analysis

Pitavastatin-d4 maintains identical hydrogen bonding capacity to its non-deuterated counterpart due to conserved functional groups. The molecule contains three hydrogen bond donors (two hydroxyl groups and one carboxylic acid) and four hydrogen bond acceptors (two hydroxyl oxygens, one carboxylic carbonyl oxygen, and the quinoline nitrogen) [6]. The topological polar surface area (TPSA) is calculated as 90.65 Ų, consistent with non-deuterated pitavastatin, indicating no significant alteration in polarity due to deuterium substitution [6].

The XLogP3 value of 4.5181 predicts the partition coefficient in octanol/water systems, reflecting the compound's lipophilic character [6]. This value remains unchanged from the non-deuterated analog since deuterium substitution minimally affects electronic distribution and hydrophobic interactions. The presence of the ionizable carboxylic acid group (pKa ~4.5) introduces pH-dependent solubility characteristics, with predominant anionic species formation at physiological pH enhancing aqueous solubility despite the high LogP value [2] [6].

Monoisotopic Mass and Exact Mass Determination

Deuterium incorporation significantly impacts the mass spectral signature of pitavastatin-d4. The monoisotopic exact mass is calculated as follows [2] [6] [7]:

  • Elemental composition: C25H20D4FNO4
  • Carbon: 25 atoms × 12.0000 = 300.0000
  • Hydrogen: 20 atoms × 1.0078 = 20.1560
  • Deuterium: 4 atoms × 2.0141 = 8.0564
  • Fluorine: 1 atom × 18.9984 = 18.9984
  • Nitrogen: 1 atom × 14.0031 = 14.0031
  • Oxygen: 4 atoms × 15.9949 = 63.9796
  • Total exact mass = 300.0000 + 20.1560 + 8.0564 + 18.9984 + 14.0031 + 63.9796 = 425.1935 Da

Table 3: Mass Spectrometry Characteristics of Pitavastatin Isotopologues

Mass ParameterPitavastatin-d4Non-deuterated PitavastatinMass DifferenceSignificance
Molecular weight (g/mol)425.49421.44+4.05Distinguishes isotopic variant
Monoisotopic exact mass (Da)425.1935421.1790+4.0145Confirms deuterium incorporation
Mass spectral signatureM+ peak at m/z 425.5; [M-H]- at 424.5M+ peak at m/z 421.4; [M-H]- at 420.4Δ4 Da shiftDetection in LC-MS/MS

The 4 Da mass shift relative to non-deuterated pitavastatin creates a distinctive mass spectrometric signature essential for analytical differentiation. This mass difference allows unambiguous identification in biological matrices when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The isotopic purity of commercial pitavastatin-d4 is typically ≥98-99.09%, ensuring minimal interference from protiated species in quantitative applications [2] [6].

Properties

Product Name

Pitavastatin D4

IUPAC Name

(E,3R,5S)-7-[2-cyclopropyl-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid

Molecular Formula

C25H24FNO4

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11+/t18-,19-/m1/s1/i7D,8D,9D,10D

InChI Key

VGYFMXBACGZSIL-FZVTUHSMSA-N

SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=C(C(=NC3=CC=CC=C32)C4CC4)/C=C/[C@H](C[C@H](CC(=O)O)O)O)[2H])[2H])F)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.